molecular formula C10H19N B3382850 4a-Methyl-decahydroquinoline CAS No. 37442-22-1

4a-Methyl-decahydroquinoline

Cat. No.: B3382850
CAS No.: 37442-22-1
M. Wt: 153.26 g/mol
InChI Key: MBQXXEKLNYIWMP-UHFFFAOYSA-N
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Description

4a-Methyl-decahydroquinoline is a bicyclic organic compound belonging to the family of quinolines. It is characterized by its unique structure, which includes a decahydroquinoline core with a methyl group attached at the 4a position. This compound is of significant interest due to its diverse applications in various fields, including materials science, biotechnology, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4a-Methyl-decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline over platinum or palladium catalysts under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 4a-Methyl-decahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4a-Methyl-decahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4a-Methyl-decahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4a-Methyl-decahydroquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group at the 4a position and the fully saturated decahydroquinoline core distinguish it from other related compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10-6-3-2-5-9(10)11-8-4-7-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQXXEKLNYIWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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